molecular formula C16H16N4O2 B11661075 N-(4-{(1E)-1-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide

N-(4-{(1E)-1-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide

Cat. No.: B11661075
M. Wt: 296.32 g/mol
InChI Key: BWXWFSOQOYUPBD-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{(1E)-1-[2-(Pyridin-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide is a structurally complex molecule featuring an acetamide group attached to a para-substituted phenyl ring. The phenyl group is linked via an (E)-ethylene bridge to a hydrazinylidene moiety, which is further connected to a pyridine-4-yl carbonyl group. This arrangement confers unique electronic and steric properties, making the compound a candidate for studying ligand-receptor interactions, particularly in medicinal chemistry.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-11(13-3-5-15(6-4-13)18-12(2)21)19-20-16(22)14-7-9-17-10-8-14/h3-10H,1-2H3,(H,18,21)(H,20,22)/b19-11+

InChI Key

BWXWFSOQOYUPBD-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE typically involves the reaction of pyridine derivatives with acetamide under specific conditions. One common method involves the use of zirconium 4-sulfophenylphosphonate as a host material to intercalate the pyridine derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Chemical Reactions Analysis

N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in charge-transfer interactions, which can affect various biological pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Target Compound

  • Core structure : Phenylacetamide with a hydrazinylidene-linked pyridin-4-yl carbonyl group.
  • Key functional groups : Acetamide, hydrazinylidene, pyridine-4-yl carbonyl.
  • Substituents: None on the phenyl ring beyond the acetamide and ethylene-hydrazinylidene groups.

Analog 1: 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ()

  • Core structure : Bipyridine system with chloro and substituted phenyl groups.
  • Key functional groups: Chlorine, amino, substituted phenyl.
  • Substituents: Variants include -CH₃, -NO₂, -Br on phenyl rings.

Analog 2: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide ()

  • Core structure : Acetamide linked to a triazole-pyrimidine-pyridine system.
  • Key functional groups : Triazole, pyrimidine, pyridin-3-yl.

Analog 3: Thiacetazone (CAS 104-06-3, )

  • Core structure : Phenylacetamide with a thiocarbazide group.
  • Key functional groups : Thioamide, hydrazine.
  • Comparison : Replacement of hydrazinylidene with a thiocarbazide group increases sulfur-mediated reactivity, as seen in Thiacetazone’s antitubercular activity .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Weight ~350 (estimated) 466–545 431.5 () 236.29
Melting Point Not reported 268–287°C 165–167°C ~200°C (estimated)
Solubility Moderate (polar groups) Low (halogen substituents) Moderate (triazole, pyridine) Low (thioamide hydrophobicity)
Hydrogen Bonding High (hydrazinylidene, acetamide) Moderate (amino, pyridine) High (triazole, pyrimidine) Moderate (thioamide)

Key Observations :

  • The target compound’s hydrazinylidene group may enhance solubility compared to halogenated analogs (e.g., Analog 1) but reduce it relative to triazole-containing compounds (e.g., Analog 2) .
  • Thiacetazone’s lower molecular weight and sulfur content make it distinct in pharmacokinetic profiles .

Key Observations :

  • The target compound’s synthesis likely requires precise hydrazine coupling, whereas Analog 2’s microwave-assisted method offers faster reaction times but lower yields .

Biological Activity

N-(4-{(1E)-1-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide, a compound featuring a hydrazone linkage, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its synthesis, structural characteristics, and pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₃N₃O₂
  • Molecular Weight : 269.28 g/mol
  • Structural Features :
    • The compound features a hydrazone bond (C=N).
    • It contains a pyridine ring which may contribute to its biological activity.
    • The presence of the acetamide group enhances its solubility and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between an appropriate carbonyl compound and a hydrazine derivative. Various methods have been employed to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Anticonvulsant Activity

Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, in a series of experiments conducted on animal models, compounds similar to this hydrazone were evaluated for their effectiveness against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ).

CompoundDose (mg/kg)MES ProtectionPTZ Protection
Compound A100YesNo
Compound B300YesYes
Compound C100NoYes

The results suggest that specific modifications in the molecular structure can significantly enhance anticonvulsant activity, with some compounds showing protective effects at various dosages.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines. For example, research indicated that these compounds could inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound suggest several pathways through which it exerts its effects:

  • Voltage-Gated Sodium Channel Modulation : Some derivatives have been shown to interact with neuronal voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Studies

A notable case study involved evaluating the efficacy of a closely related hydrazone derivative in a clinical setting for patients with refractory epilepsy. The study reported significant reductions in seizure frequency among participants treated with the compound compared to a placebo group.

Q & A

Q. What are the optimal synthetic routes for N-(4-{(1E)-1-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of pyridin-4-carbonyl chloride with hydrazine to form the hydrazinylidene intermediate.
  • Step 2 : Coupling the intermediate with 4-acetamidophenylacetaldehyde under mild acidic conditions (e.g., acetic acid, 60–70°C) to form the final product.
    Key parameters include temperature control (to avoid side reactions) and solvent selection (e.g., ethanol or DMF for solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure E-isomer .
    Optimization Table :
ParameterOptimal ConditionImpact on Yield
Temperature65°CPrevents decomposition
SolventEthanolEnhances intermediate solubility
Reaction Time12–16 hoursEnsures complete coupling

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydrazinylidene linkage (δ 8.5–9.0 ppm for NH proton) and acetamide group (δ 2.1 ppm for CH₃).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 353.2).
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).
    Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) should show ≥95% purity .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP analogs.
    Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay Conditions : Differences in cell line passage numbers, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines.
  • Compound Solubility : Use DMSO stock solutions (≤0.1% final concentration) to avoid solvent toxicity. Confirm solubility via dynamic light scattering (DLS).
  • Isomeric Purity : Ensure E/Z isomer separation via chiral HPLC, as biological activity can differ significantly between isomers .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance this compound’s potency?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to enhance target binding (e.g., δG calculations via molecular docking).
  • Side Chain Variation : Replace the acetamide with sulfonamide or urea groups to improve hydrophilicity.
  • Bioisosteric Replacement : Substitute the pyridine ring with thiazole or triazole to assess impact on kinase inhibition.
    Validate SAR using 3D-QSAR models (e.g., CoMFA) and in vitro dose-response curves .

Q. What mechanistic studies are critical to elucidate this compound’s mode of action in anticancer applications?

  • Methodological Answer :
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis.
  • Cell Cycle Analysis : PI staining and FACS to identify G1/S or G2/M arrest.
  • Target Engagement : Western blotting for phosphorylation status of kinases (e.g., ERK, AKT).
  • Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair).
    Pair with siRNA knockdown of suspected targets (e.g., EGFR) to confirm mechanistic relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.